4-tert-Pentylphenyl dihydrogenphosphate
Description
4-tert-Pentylphenyl dihydrogenphosphate is an organophosphate compound characterized by a dihydrogenphosphate group (-PO(OH)₂) esterified with a 4-tert-pentylphenyl moiety. The tert-pentyl (tert-amyl) substituent is a branched alkyl group, imparting steric bulk and hydrophobicity, which may enhance solubility in organic solvents and influence binding interactions. Dihydrogenphosphate esters are notable for their dual acidic protons, enabling strong hydrogen bonding and coordination with metal ions, such as calcium or lanthanides.
Properties
CAS No. |
200725-69-5 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-11(2,3)9-5-7-10(8-6-9)15-16(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
HNAHQHKURIZAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Pentylphenyl dihydrogenphosphate typically involves the phosphorylation of 4-tert-pentylphenol. One common method is the reaction of 4-tert-pentylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired dihydrogen phosphate ester.
Industrial Production Methods
In an industrial setting, the production of 4-tert-Pentylphenyl dihydrogenphosphate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-tert-Pentylphenyl dihydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphate esters.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phosphites or phosphonates.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-tert-Pentylphenyl dihydrogenphosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Pentylphenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-tert-Pentylphenyl dihydrogenphosphate with structurally or functionally related phosphate esters, focusing on molecular properties, applications, and binding behaviors.
4-Nitrophenyl Diphenyl Phosphate
- Molecular Formula: C₁₈H₁₄NO₆P | Molecular Weight: 371.285 g/mol | CAS RN: 10259-20-8
- Key Features: The nitro group (-NO₂) at the para position is electron-withdrawing, enhancing thermal stability and reactivity in nucleophilic substitutions.
- Applications : Primarily used in chemical synthesis as a phosphorylating agent or research reagent. Unlike dihydrogenphosphates, this compound lacks acidic protons, reducing its ability to form hydrogen bonds or coordinate metal ions directly .
Methacryloyloxydecyl Dihydrogenphosphate (MDP)
- Key Features : A dihydrogenphosphate ester with a methacryloyl group, enabling polymerization in dental resins. The long alkyl chain (decyl) improves adhesion to hydrophobic surfaces.
- Applications: Widely used in dental adhesives for bonding methacrylate-based resins to zirconia (Y-TZP). MDP forms stable calcium-phosphate bonds with hydroxyapatite, offering superior hydrolytic stability compared to carboxylate-based monomers like 4-MET. Studies confirm its chemical affinity for zirconia via phosphate-Zr⁴⁺ coordination .
- Binding Affinity : Dihydrogenphosphate groups exhibit high binding constants (e.g., K₁ = 304,000 M⁻¹ for lanthanide coordination in rotaxane systems), underscoring their utility in metal-rich environments .
tert-Butylphenyl Diphenyl Phosphate
- Molecular Formula : C₂₂H₂₃O₄P | Molecular Weight : 382.39 g/mol | CAS RN : 56803-37-3
- Key Features : The tert-butyl group enhances thermal stability and lipophilicity, while phenyl groups contribute to flame-retardant properties.
- Applications : Primarily employed as a flame retardant and plasticizer in polymers. Unlike dihydrogenphosphates, this triester lacks acidic protons, limiting its metal-coordination capacity .
Table 1: Comparative Overview of Phosphate Esters
*Estimated based on structural analogs.
Key Research Findings
- Metal Coordination: Dihydrogenphosphate esters (e.g., MDP, 4-tert-Pentylphenyl dihydrogenphosphate) exhibit superior binding to lanthanides and calcium compared to monoesters like diphenyl phosphates. This is attributed to their dual acidic protons, which facilitate stronger ionic interactions .
- Hydrolytic Stability : MDP-based adhesives demonstrate greater durability in aqueous environments than carboxylate-based systems, a trait likely shared by 4-tert-Pentylphenyl dihydrogenphosphate due to analogous phosphate-calcium bonding .
- Steric Effects: The tert-pentyl group in 4-tert-Pentylphenyl dihydrogenphosphate may reduce binding kinetics compared to linear alkyl chains (e.g., MDP’s decyl group) but could improve solubility in nonpolar matrices .
Biological Activity
4-tert-Pentylphenyl dihydrogenphosphate (CAS No. 200725-69-5) is an organophosphate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
4-tert-Pentylphenyl dihydrogenphosphate features a phenolic structure with a tert-pentyl group, which influences its reactivity and biological interactions. Its molecular formula is C₁₃H₁₉O₄P.
| Property | Value |
|---|---|
| Molecular Weight | 275.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P (octanol-water partition coefficient) | Not specified |
The biological activity of 4-tert-Pentylphenyl dihydrogenphosphate primarily involves interactions with enzymatic pathways. Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced synaptic transmission.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that 4-tert-Pentylphenyl dihydrogenphosphate exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.
- Cytotoxic Effects : A study evaluating the cytotoxicity of several organophosphates, including 4-tert-Pentylphenyl dihydrogenphosphate, found that it induces apoptosis in cancer cell lines. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
- Enzyme Inhibition : A detailed analysis demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Toxicological Profile
While 4-tert-Pentylphenyl dihydrogenphosphate shows promising biological activities, its toxicological profile warrants attention. Organophosphates are known for their neurotoxic effects due to AChE inhibition, leading to potential acute and chronic health risks.
Safety Assessments
- Acute Toxicity : Studies indicate that exposure can lead to symptoms such as dizziness, headaches, and gastrointestinal disturbances.
- Chronic Effects : Long-term exposure may result in neurological disorders due to sustained cholinergic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
